Kinase Selectivity: SBI-0206965 Inhibits ≤10 of 456 Kinases at Screening Concentration
SBI-0206965 demonstrates remarkable kinase selectivity. In a KINOMEscan panel of 456 kinases screened at 1 μM, only 10 kinases (including ULK1 and ULK2) showed binding inhibition to less than 4% of the DMSO control [1]. Further dose-response analysis confirmed that the IC₅₀ for these off-target kinases was >1-fold difference from ULK1, highlighting the compound's selectivity [1]. This selectivity profile is superior to earlier generation autophagy inhibitors like Compound C (Dorsomorphin), which exhibits significant promiscuity and is now recognized as an AMPK inhibitor [2].
| Evidence Dimension | Kinase Selectivity (Number of kinases inhibited) |
|---|---|
| Target Compound Data | ≤10 kinases out of 456 (1 μM screening) |
| Comparator Or Baseline | Compound C (Dorsomorphin) |
| Quantified Difference | Compound C is known to be a promiscuous AMPK inhibitor; SBI-0206965 is 40-fold more potent for AMPK and has markedly lower promiscuity [2]. |
| Conditions | KINOMEscan binding assay, 1 μM compound concentration |
Why This Matters
Researchers requiring a selective ULK1 inhibitor should choose SBI-0206965 over promiscuous alternatives like Compound C to minimize off-target effects in autophagy and metabolic studies.
- [1] Egan DF, Chun MG, Vamos M, et al. Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of ULK1 Substrates. Molecular Cell. 2015;59(2):285-297. View Source
- [2] Ahwazi D, Neopane K, Markby GR, et al. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965. Biochemical Journal. 2021;478(15):2977-2997. View Source
